molecular formula C9H8BrNO B2887845 7-Bromo-1-methylindolin-2-one CAS No. 100831-25-2

7-Bromo-1-methylindolin-2-one

Cat. No.: B2887845
CAS No.: 100831-25-2
M. Wt: 226.073
InChI Key: IJTCWHCJVADLDZ-UHFFFAOYSA-N
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Description

7-Bromo-1-methylindolin-2-one is a chemical compound belonging to the indolinone family. It is characterized by the presence of a bromine atom at the seventh position and a methyl group at the first position of the indolin-2-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of brominating agent and solvent may also be optimized to reduce costs and improve safety .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-1-methylindolin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Biological Activity

7-Bromo-1-methylindolin-2-one is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₉H₈BrN₁O
Molecular Weight: 226.07 g/mol
Structure: The compound features a bromine atom at the 7-position and a methyl group at the 1-position of the indolin-2-one structure.

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanisms include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. This activity is similar to that of established inhibitors like methotrexate .
  • Anticancer Activity: Indole derivatives, including this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Biological Activities

The biological activities of this compound are extensive:

  • Anticancer Properties:
    • Studies indicate that this compound can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) with IC₅₀ values ranging from 0.65 to 7.17 µM.
    • It has been noted for its antiproliferative effects against Ewing's sarcoma cells, demonstrating potential as a lead compound for further drug development .
  • Antimicrobial Activity:
    • The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gatifloxacin .
    • It also shows moderate antifungal activity, making it a candidate for developing new antimicrobial agents.
  • Other Pharmacological Effects:
    • Anti-inflammatory and Antioxidant Activities: As part of the indole class, this compound may possess anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various diseases.
    • Antidiabetic and Antimalarial Activities: Preliminary research suggests possible effects on glucose metabolism and malaria parasite inhibition, although these areas require further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ values between 0.65–7.17 µM in HepG2
AntimicrobialMIC comparable to gatifloxacin
Enzyme InhibitionEffective DHFR inhibitor
AntioxidantPotential anti-inflammatory effects

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is a solid at room temperature, indicating stability which may influence its bioavailability. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics comprehensively.

Properties

IUPAC Name

7-bromo-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCWHCJVADLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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